4-Amino-2-bromo-3-fluorophenol
Overview
Description
4-Amino-2-bromo-3-fluorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of an amino group (-NH2), a bromine atom, and a fluorine atom attached to a benzene ring with a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-3-fluorophenol can be achieved through several synthetic routes. One common method involves the halogenation of 4-amino-3-fluorophenol. The reaction typically proceeds as follows:
Halogenation: 4-Amino-3-fluorophenol is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The amino group and halogen atoms on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenols, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
4-Amino-2-bromo-3-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its structural features may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. Its halogenated structure imparts unique properties that are valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-3-fluorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the amino group, bromine, and fluorine atoms can influence its binding affinity and specificity. The compound may modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-bromo-3-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-2-bromo-3-iodophenol: Similar structure but with an iodine atom instead of fluorine.
4-Amino-2-chloro-3-fluorophenol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Amino-2-bromo-3-fluorophenol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential biological activity. The specific arrangement of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-amino-2-bromo-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXJRHRKBKBPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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